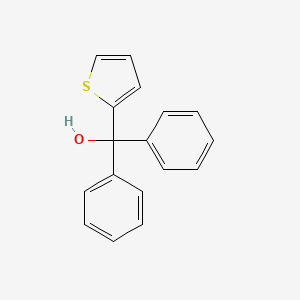

Diphenyl(thiophen-2-yl)methanol

Description

Diphenyl(thiophen-2-yl)methanol is a tertiary alcohol featuring two phenyl groups and a thiophen-2-yl substituent attached to a central carbon atom. For instance, enantiomerically pure (S)-phenyl(thiophen-2-yl)methanol (a mono-phenyl variant) has been synthesized via bioreduction using Lactobacillus paracasei BD101, achieving >99% enantiomeric excess (ee) and 90% yield . This underscores the compound’s relevance in stereoselective synthesis.

Properties

CAS No. |

79654-37-8 |

|---|---|

Molecular Formula |

C17H14OS |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

diphenyl(thiophen-2-yl)methanol |

InChI |

InChI=1S/C17H14OS/c18-17(16-12-7-13-19-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,18H |

InChI Key |

FKPBWSNNHLBCQG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CS3)O |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CS3)O |

Other CAS No. |

79654-37-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Phenyl vs. Thiophene

Di(thiophen-2-yl)methanol (2a)

- Structure: Replaces both phenyl groups in Diphenyl(thiophen-2-yl)methanol with thiophen-2-yl moieties.

- Properties :

(Selenophen-2-yl)(thiophen-2-yl)methanol (2b)

- Structure: One thiophen-2-yl group replaced with selenophen-2-yl.

- Properties: Higher molecular weight (228 mg, 94% yield) due to selenium incorporation.

Quinuclidin-3-yldi(thiophen-2-yl)methanol

- Structure : Incorporates a rigid quinuclidine ring instead of phenyl groups.

- Properties: Increased steric hindrance and basicity due to the bicyclic amine. Potential pharmacological applications, though biological data are unspecified .

Functional Group Modifications

[5-({(2-Fluorophenyl)methylamino}methyl)furan-2-yl]di(thiophen-2-yl)methanol

- Structure: Adds a fluorophenyl and methoxypropylamine substituent to the methanol core.

- Properties :

(2-Methylphenyl)-(thiophen-2-yl)methanol

- Structure : Methyl substitution on the phenyl ring.

- Properties: Altered electronic effects (methyl as electron-donating group) influence reactivity. Synthesized via unspecified methods with CAS No. 356553-57-6 .

Perimidine Derivatives with Thiophene (e.g., 2-(Thiophen-2-yl)-2,3-dihydro-1H-perimidine)

- Activity: Exhibits acetylcholinesterase (AChE) inhibition (IC$ _{50} $ = 0.34 µM) due to lowered HOMO-LUMO gap and non-bonding interactions with amino acids .

Fluorescent Thiophene-Containing Compounds

- Example: 3-Hydroxyflavone derivatives with thiophen-2-yl groups show fluorescence quantum yields (Φ$ _f $) up to 55.8% in methanol .

- Implication: this compound may exhibit similar fluorescence if conjugated systems are preserved.

Asymmetric Bioreduction

- paracasei BD101-mediated reduction (3.77 g scale, >99% ee) .

- Chemical Catalysis : Traditional methods for similar alcohols often yield racemic mixtures, highlighting bioreduction’s superiority in stereocontrol .

Chalcone Cyclization

- Example : Thiophene-containing pyrazoline derivatives (e.g., 1-(3-(4-hydroxy-3-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one) were synthesized via hydrazine cyclization (good yields) .

- Applicability: Similar strategies could adapt this compound for antitubercular or anti-inflammatory applications.

Data Tables

Table 1: Physical Properties of Selected Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.